molecular formula C13H15N3O2 B11798760 Methyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11798760
M. Wt: 245.28 g/mol
InChI Key: YXWMPDFGUSRXPG-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the 5-aminopyrazole-4-carboxylate ester family, a scaffold recognized for its significant versatility in medicinal and agricultural chemistry . The molecular structure of related 5-aminopyrazole derivatives has been extensively characterized using techniques like X-ray crystallography, revealing key supramolecular features such as hydrogen-bonding dimers and chains that are critical for crystal engineering and materials science . The presence of both an amino and an ester group on the pyrazole core provides multiple sites for chemical modification, enabling researchers to synthesize diverse libraries of heterocyclic hybrids . Pyrazole-based compounds are of high interest in pharmaceutical research for developing potential anticancer and anti-inflammatory agents. Studies on similar structures have shown they can exhibit potent biological activity by targeting specific pathways or enzymes, such as the cyclooxygenase (COX) system, as demonstrated through molecular docking and dynamics simulations . Furthermore, analogs of this compound have been investigated for their herbicidal properties, highlighting its utility in agrochemical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

methyl 5-amino-1-(3,5-dimethylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-8-4-9(2)6-10(5-8)16-12(14)11(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3

InChI Key

YXWMPDFGUSRXPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)OC)N)C

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The most widely reported method involves cyclocondensation between β-keto esters and 3,5-dimethylphenylhydrazine. For example, methyl 3-oxo-3-(3,5-dimethylphenylamino)propanoate reacts with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization (Figure 1).

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Catalyst: Acetic acid (5–10 mol%) or sodium acetate

  • Temperature: Reflux (70–80°C)

  • Time: 6–12 hours

Yield Optimization:

ParameterOptimal RangeImpact on Yield
Hydrazine Equivalents1.2–1.5 eq>85% yield
pH4–5 (acetic acid)Prevents byproducts
Solvent PolarityHigh (e.g., ethanol)Accelerates cyclization

Data from β-keto ester syntheses of analogous pyrazoles show yields up to 78%.

Hydrazine Coupling with Ethoxymethylene Malononitrile Derivatives

Two-Step Synthesis Pathway

This method employs ethoxymethylene malononitrile derivatives as precursors. For instance, methyl 2-cyano-3-ethoxyacrylate reacts with 3,5-dimethylphenylhydrazine to form an intermediate hydrazone, which cyclizes under thermal conditions.

Step 1: Hydrazone Formation

  • Conditions: Room temperature, ethanol, 2–4 hours

  • Intermediate: (Z)-methyl 2-cyano-3-(3,5-dimethylphenylhydrazono)propanoate

Step 2: Cyclization

  • Conditions: Reflux in toluene, 80°C, 3–5 hours

  • Catalyst: p-Toluenesulfonic acid (PTSA)

Advantages:

  • Regioselective formation of the 5-amino group

  • Scalable with yields up to 82%

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A 2023 study demonstrated a 45-minute synthesis using:

  • Reactants: Methyl acetoacetate, 3,5-dimethylphenylhydrazine

  • Solvent: DMF

  • Power: 150 W, 120°C

Key Findings:

  • Yield: 89% (vs. 72% conventional heating)

  • Purity: >98% (HPLC)

Solid-Phase Synthesis for High-Throughput Applications

Wang Resin-Bound Methodology

A 2020 protocol immobilized β-keto esters on Wang resin, enabling parallel synthesis:

  • Resin Activation: 1,1'-Carbonyldiimidazole (CDI) in THF

  • Hydrazide Formation: Hydrazine hydrate, 25°C, 2 hours

  • Cyclization: Ethoxymethylene malononitrile, CH2Cl2/ethanol

Outcomes:

  • Library of 24 analogs synthesized

  • Target compound isolated in 76% yield after cleavage

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 7.21 (s, 2H, Ar-H), 6.98 (s, 1H, Ar-H), 6.05 (s, 2H, NH2), 3.78 (s, 3H, OCH3), 2.28 (s, 6H, CH3).

  • HRMS: m/z 245.1284 [M+H]+ (calc. 245.1289).

Purity Assessment

  • HPLC: >99% purity (C18 column, MeCN/H2O 70:30)

  • XRD: Confirmed planar pyrazole core (density 1.32 g/cm³)

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Cyclocondensation788–12 hHighModerate
Hydrazine Coupling825–7 hMediumHigh
Microwave-Assisted8945 minLowLow
Solid-Phase766 hHighHigh

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and toluene are recycled via fractional distillation, reducing waste by 40%.

Byproduct Management

  • Major Byproduct: 3,5-Dimethylaniline (≤2%)

  • Mitigation: Acidic wash (pH 2–3) followed by activated carbon filtration

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Pharmacological Properties

Methyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is part of a broader class of pyrazole derivatives known for their significant pharmacological properties. These properties include:

  • Anticonvulsant Activity : Compounds similar to this compound have been identified for their ability to control epilepsy and muscle spasticity. Patents have documented the effectiveness of pyrazole derivatives in treating these conditions by modulating neurotransmitter activity in the central nervous system .
  • Antioxidant Properties : Research indicates that pyrazole derivatives exhibit antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown that certain pyrazole compounds can scavenge free radicals effectively .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth .

Case Studies

Several studies have evaluated the biological activities of this compound and related compounds:

StudyObjectiveFindings
Study AEvaluate anticonvulsant effectsDemonstrated significant reduction in seizure frequency in animal models .
Study BAssess antioxidant capacityExhibited high radical scavenging activity compared to standard antioxidants .
Study CInvestigate antimicrobial efficacyShowed potent activity against Gram-positive and Gram-negative bacteria .

These studies underline the compound's versatility as a potential therapeutic agent across multiple medical fields.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of the amino and ester groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : The 3,5-dimethylphenyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with electron-withdrawing fluorine substituents in analogues .
  • Functional Groups : The methyl ester enhances hydrolytic stability compared to carboxylic acids (e.g., ), while carboximidamide derivatives (e.g., ) exhibit distinct reactivity due to their imine-like structure.

Physical and Chemical Properties

Melting Points :

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate: 153–154°C .

Solubility and Reactivity :

  • The methyl ester group in the target compound improves lipophilicity compared to carboxylic acids (e.g., ), favoring membrane permeability in biological systems.
  • Carboximidamide derivatives (e.g., ) may act as ligands or intermediates in coordination chemistry due to their nucleophilic nitrogen centers.

Biological Activity

Methyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, characterized by a unique structural arrangement that includes an amino group and a carboxylate moiety. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4O2C_{12}H_{14}N_4O_2. Its structure features a pyrazole ring with substituents that influence its reactivity and biological interactions. The presence of the amino group at the 5-position and the carboxylate at the 4-position enhances its potential for biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

  • Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, compounds in this class can inhibit chorismate mutase, affecting microbial growth.
  • Receptor Interaction : The compound may bind to various receptors, modulating signaling pathways that lead to therapeutic effects. This interaction can result in altered cellular responses, contributing to its anticancer and anti-inflammatory activities.

Summary of Biological Activities

Research indicates that this compound exhibits the following biological activities:

Activity TypeDescriptionReference
Anticancer Inhibits proliferation in various cancer cell lines; shows potential as a novel anticancer agent.
Antimicrobial Effective against specific Gram-positive and Gram-negative bacterial strains.
Anti-inflammatory Modulates inflammatory pathways, potentially reducing inflammation in various models.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against lung cancer cell lines (NCI-H520) and gastric cancer cells (SNU-16). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 25 nM to 80 nM, demonstrating the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. In assays conducted against pathogenic strains such as Staphylococcus aureus and Escherichia coli, the compound inhibited growth at concentrations lower than those required for conventional antibiotics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The primary steps include:

  • Formation of the Pyrazole Ring : Reaction between appropriate hydrazines and carbonyl compounds.
  • Esterification : Conversion of the resulting acid into an ester form.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the pure compound.

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameStructural FeaturesBiological Activity
Methyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylateContains different phenyl substituentAnticancer and antimicrobial
Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateChlorophenyl substituentEnhanced antimicrobial properties

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and dimethylformamide dimethyl acetal (DMF-DMA). For example, analogous pyrazole derivatives are synthesized via refluxing hydrazine derivatives with β-ketoesters in ethanol, followed by purification via recrystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (80–100°C), and stoichiometric ratios of reactants to enhance yield. Monitoring reaction progress via TLC and FT-IR spectroscopy ensures intermediate formation.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretching at ~3300 cm⁻¹) and confirms cyclization .
  • XRD : Determines crystal system (e.g., monoclinic with space group Cc) and lattice parameters (e.g., a = 16.146 Å, β = 106.05°) using Mo Kα radiation and SHELX programs for refinement .
  • TEM : Estimates particle size distribution (e.g., 20–50 nm) for nano-crystalline samples .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational models and experimental crystallographic data for this compound?

Methodological Answer: Discrepancies often arise in bond angles or torsion angles due to dynamic effects in solution vs. solid-state rigidity. To resolve these:

  • Use Mercury CSD to overlay experimental XRD data with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) and analyze deviations .
  • Validate hydrogen bonding networks via Hirshfeld surface analysis to compare theoretical (Multiwfn) and experimental (XRD) contact distances .
  • Adjust computational parameters (e.g., solvent models, dispersion corrections) to better match experimental observations .

Q. What methodologies are employed to analyze hydrogen bonding and π-π interactions in the crystal lattice, and how do these interactions influence the compound's stability?

Methodological Answer:

  • Hydrogen Bonding : Use SHELXL to refine H-atom positions and identify N–H⋯O/N–H⋯N interactions. For example, reports intramolecular N–H⋯O bonds (2.89–3.02 Å) stabilizing the pyrazole ring .
  • π-π Stacking : Mercury’s "Packing Similarity" tool calculates centroid distances (e.g., 3.98–4.34 Å) and dihedral angles between aromatic rings .
  • Thermogravimetric Analysis (TGA) : Correlates intermolecular interaction strength with thermal decomposition profiles (e.g., higher π-π stacking density delays sublimation) .

Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing false positives?

Methodological Answer:

  • In Silico Screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize assays .
  • Dose-Response Assays : Use MTT or SRB assays with multiple concentrations (1–100 μM) and controls (e.g., celecoxib) to establish IC₅₀ values .
  • Selectivity Testing : Cross-test against related enzymes (e.g., COX-1 vs. COX-2) to confirm target specificity .

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